molecular formula C11H16BNO4 B055245 (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid CAS No. 115377-94-1

(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid

Cat. No. B055245
M. Wt: 237.06 g/mol
InChI Key: RMEIKYSECODAHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butoxycarbonyl derivatives involves the tert-butoxycarbonylation of amino acids and their derivatives. This process is fundamental in peptide synthesis, allowing for the protection of amino groups during the synthesis process. The key reagents involved in this process include di-tert-butyl dicarbonate (Boc2O) and various amino acids or their derivatives, leading to the formation of N-tert-butoxycarbonyl amino acids and peptides (Keller, Keller, van Look, & Wersin, 2003).

Molecular Structure Analysis

The molecular structure of (2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid and its derivatives has been studied through various methods, including X-ray crystallography. These studies reveal details about the compound's conformation, bond lengths, and angles, which are crucial for understanding its reactivity and interactions with other molecules. The tert-butoxycarbonyl group, in particular, has been shown to adopt both cis and trans conformations, influencing the overall molecular geometry and the compound's behavior in chemical reactions (Benedetti, Pedone, Toniolo, Némethy, Pottle, & Scheraga, 2009).

Chemical Reactions and Properties

The tert-butoxycarbonyl group is known for its versatility as a protecting group in organic synthesis. It can be introduced into amino acids and peptides through reactions with di-tert-butyl dicarbonate in the presence of catalysts or under catalyst-free conditions. These reactions are typically chemoselective, yielding N-tert-butoxycarbonyl-protected amines without significant side products. The protecting group can be removed under acidic conditions, allowing for further functionalization of the amino acid or peptide (Chankeshwara & Chakraborti, 2006).

Scientific Research Applications

Environmental Science and Pollution Research

  • Results or Outcomes : The SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption. The Langmuir isotherm and pseudo-second-order kinetics strongly correlate with experimental data, with R2 values of 0.98 and 0.99, respectively .

Chemical Synthesis

  • Summary of the Application : “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It is used in various chemical transformations due to its unique reactivity pattern .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific chemical transformation being performed. Typically, this compound would be used as a reagent in a chemical reaction .
  • Results or Outcomes : The results or outcomes can also vary greatly depending on the specific chemical transformation. In general, the use of this compound can facilitate certain chemical reactions and lead to the production of desired products .

Synthesis Routes

  • Summary of the Application : There are various synthesis routes for “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” with detailed experiments and outcomes.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis route being used.
  • Results or Outcomes : The results or outcomes can also vary greatly depending on the specific synthesis route. In general, these synthesis routes allow for the production of “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” in a controlled and efficient manner.

Chemical Synthesis

  • Summary of the Application : “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO4 . It is used in various chemical transformations due to its unique reactivity pattern .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific chemical transformation being performed. Typically, this compound would be used as a reagent in a chemical reaction .
  • Results or Outcomes : The results or outcomes can also vary greatly depending on the specific chemical transformation. In general, the use of this compound can facilitate certain chemical reactions and lead to the production of desired products .

Synthesis Routes

  • Summary of the Application : There are various synthesis routes for “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” with detailed experiments and outcomes.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis route being used.
  • Results or Outcomes : The results or outcomes can also vary greatly depending on the specific synthesis route. In general, these synthesis routes allow for the production of “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” in a controlled and efficient manner.

Safety And Hazards

“(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid” may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Future Directions

Boronic acids, including “(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid”, have shown promise in various fields of research. Their unique chemical properties make them useful in the synthesis of a wide range of organic compounds . Future research will likely continue to explore the potential applications of these compounds in medicinal chemistry and other fields .

properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-7-5-4-6-8(9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEIKYSECODAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378291
Record name {2-[(tert-Butoxycarbonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid

CAS RN

115377-94-1
Record name 1,1-Dimethylethyl N-(2-boronophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115377-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(tert-Butoxycarbonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-BOC-aminophenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a cooled (-78° C.) solution of N-BOC aniline (5 g1 25.87 mmol) in THF (111.1 mL) was added tert-butyl lithium (38.9 mL, 66.7 mmol) and the mixture was stirred under an argon atmosphere for E5 min. It was then allowed to warm up to -20° C. and stirred at that temperature for 2 h. Trimethylborate was added (11.94 mL, 105.6 mmol) and the mixture was stirred until it warmed up to room temperature. Then, it was cooled to 0° C. and aqueous 10% HCl was added to pH=6.5. The layers were separated and the aqueous phase was extracted with CH2Cl2. The combined organic extracts were washed with brine, dried and concentrated to a crude product, which was washed with a mixture of EtOAc-hexane (5:95) to give the title compound as a yellow solid (53%).
Quantity
25.87 mmol
Type
reactant
Reaction Step One
Name
Quantity
111.1 mL
Type
solvent
Reaction Step One
Quantity
38.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
E5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JN Manda - 2020 - search.proquest.com
The importance of selective methodologies for organic synthesis, catalytic enantioselective methodologies, is that they provide direct access to chiral compounds as single enantiomers. …
Number of citations: 0 search.proquest.com

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